(R)-N1-(1-Benzylpiperidin-3-yl)-N1-methylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N1-(1-Benzylpiperidin-3-yl)-N1-methylethane-1,2-diamine is a chiral compound belonging to the class of piperidine derivatives Piperidine derivatives are known for their significant role in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-N1-(1-Benzylpiperidin-3-yl)-N1-methylethane-1,2-diamine typically involves the following steps:
Starting Material: The synthesis begins with N-benzyl-3-hydroxy piperidine.
Resolution: The compound is resolved to obtain ®-1-benzyl-3-hydroxy piperidine camphorsulfonate using chiral camphorsulfonic acid.
Hydrogenation and Protection: The resolved compound undergoes hydrogenation and t-butoxycarbonyl protection using palladium-charcoal to yield ®-1-t-butoxycarbonyl-3-hydroxy piperidine.
Industrial Production Methods: The industrial production of this compound involves similar steps but is optimized for large-scale synthesis. The reaction conditions are typically mild, making the process suitable for mass production .
Chemical Reactions Analysis
Types of Reactions: ®-N1-(1-Benzylpiperidin-3-yl)-N1-methylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation techniques.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines .
Scientific Research Applications
®-N1-(1-Benzylpiperidin-3-yl)-N1-methylethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of ®-N1-(1-Benzylpiperidin-3-yl)-N1-methylethane-1,2-diamine involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- ®-tert-Butyl (1-benzylpiperidin-3-yl)carbamate
- ®-Benzyl (1-benzylpiperidin-3-yl)carbamate
- N-((1-benzylpiperidin-3-yl)methyl)-N-(2-methoxyethyl) naphthalene-2-sulfonamide
Uniqueness: ®-N1-(1-Benzylpiperidin-3-yl)-N1-methylethane-1,2-diamine is unique due to its specific chiral configuration and the presence of both piperidine and ethane-1,2-diamine moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
(R)-N1-(1-Benzylpiperidin-3-yl)-N1-methylethane-1,2-diamine is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a benzylpiperidine moiety linked to a methylethane-1,2-diamine segment, which may confer unique pharmacological properties.
Chemical Structure and Properties
The chemical formula for this compound is C15H25N3 with a molecular weight of 249.38 g/mol. It features a chiral center at the nitrogen atom, contributing to its stereochemical properties.
Property | Value |
---|---|
Molecular Formula | C15H25N3 |
Molecular Weight | 249.38 g/mol |
CAS Number | 1354003-63-6 |
Solubility | Soluble in water |
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing primarily on its potential as an enzyme inhibitor and receptor modulator.
The compound's mechanism of action involves interaction with specific receptors and enzymes, modulating their activity. Notably, it has been investigated for its role as a selective antagonist for chemokine receptors, particularly CCR3, which is involved in inflammatory processes.
Structure-Activity Relationship (SAR)
Recent studies have highlighted the importance of the benzylpiperidine structure in enhancing the binding affinity to CCR3 receptors. Modifications to the piperidine ring and side chains have been shown to improve potency significantly:
- Initial Findings : Early SAR studies suggested that introducing N-(alkyl) substituents could enhance receptor binding from micromolar to low nanomolar ranges .
- Optimized Compounds : Further optimization led to compounds exhibiting potent in vitro functional antagonism against eotaxin-induced calcium mobilization in human eosinophils .
Case Studies
Several case studies have documented the biological effects of this compound:
- Antagonistic Activity : A study demonstrated that derivatives of this compound effectively inhibited CCR3-mediated signaling pathways, which are crucial in allergic responses and asthma .
- Neuroprotective Effects : Research indicated that certain piperidine derivatives possess neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases .
Pharmacological Applications
The pharmacological applications of this compound are diverse:
- Anti-inflammatory : Due to its antagonistic effects on chemokine receptors, it may be beneficial in treating conditions characterized by excessive inflammation.
- Neurodegenerative Disorders : Its potential neuroprotective effects open avenues for research into therapies for diseases like Alzheimer's and Parkinson's.
Properties
IUPAC Name |
N'-[(3R)-1-benzylpiperidin-3-yl]-N'-methylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3/c1-17(11-9-16)15-8-5-10-18(13-15)12-14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-13,16H2,1H3/t15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQKEWUMXPKZHI-OAHLLOKOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)C1CCCN(C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCN)[C@@H]1CCCN(C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.